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Introduction

YADainib is a potent and selective small molecule inhibitor targeting the interaction between

Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The

Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1]

[2] Dysregulation of this pathway, leading to the nuclear translocation and activation of the

transcriptional co-activators YAP and its paralog TAZ, is a common event in various human

cancers.[1][2][3] Once in the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the

expression of genes that promote cell proliferation, survival, and migration.[1][4][5] YADainib

disrupts the YAP-TEAD protein-protein interface, thereby inhibiting the oncogenic functions of

YAP. These notes provide an overview of YADainib and its application in preclinical animal

models of cancer.

Mechanism of Action

The Hippo signaling pathway, when active, phosphorylates YAP and TAZ, leading to their

cytoplasmic retention and degradation.[1][6] In many cancers with mutations in the Hippo

pathway (e.g., NF2 mutations) or other upstream signals, this kinase cascade is inactive,

resulting in unphosphorylated, active YAP/TAZ that translocate to the nucleus.[1][6] YADainib

functions by directly binding to TEAD transcription factors in a way that prevents their

interaction with YAP and TAZ. This disruption leads to the suppression of TEAD-dependent

transcription of target genes like CTGF and CYR61, which are crucial for tumor growth and
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survival.[1] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on

YAP-TEAD signaling.[2]
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Figure 1: Mechanism of action of YADainib in the Hippo signaling pathway.

Data Presentation
In Vitro Activity of YADainib
YADainib demonstrates potent anti-proliferative activity in cancer cell lines with known Hippo

pathway alterations, such as NF2 mutations.
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Cell Line Cancer Type IC50 (nM)

NCI-H226 Malignant Mesothelioma 15

MSTO-211H Malignant Mesothelioma 25

NCI-H2052 Malignant Mesothelioma 30

OVCAR-8 Ovarian Cancer 50

MCF7 Breast Cancer 1.6[7]

Table 1: In Vitro Cell Viability Inhibition by YADainib.

In Vivo Efficacy of YADainib in Xenograft Models
Oral administration of YADainib leads to significant tumor growth inhibition in various cancer

xenograft models.

Animal Model Cancer Type Dosing Regimen
Tumor Growth
Inhibition (%)

NCI-H226 Xenograft

(Mouse)

Malignant

Mesothelioma
30 mg/kg, PO, QD >100 (regression)[7]

NCI-H226 Xenograft

(Mouse)

Malignant

Mesothelioma
100 mg/kg, PO, QD >100 (regression)[7]

FGFR2-fusion PDX

(Mouse)
Cholangiocarcinoma 50 mg/kg, PO, QD

Tumor growth

arrest[8]

MSTO-211H

Xenograft (Mouse)

Malignant

Mesothelioma
100 mg/kg, PO, QD 95

Table 2: In Vivo Efficacy of YADainib.

Pharmacokinetic Profile of YADainib in Mice
YADainib exhibits favorable pharmacokinetic properties in mice following a single oral dose.
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Parameter Value (at 50 mg/kg, PO)

Tmax (h) 1-2[9]

Cmax (ng/mL) 1500

AUC (ng·h/mL) 9500

Half-life (h) 4.5

Table 3: Pharmacokinetic Parameters of YADainib in Mice.

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of YADainib in cancer

cell lines.

Materials:

Cancer cell lines (e.g., NCI-H226, MSTO-211H)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

YADainib stock solution (10 mM in DMSO)

96-well plates

Cell viability reagent (e.g., CellTiter-Glo®)

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete

growth medium.

Incubate the plate for 24 hours at 37°C and 5% CO2.
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Prepare a serial dilution of YADainib in complete growth medium. The final concentrations

should range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

Add 100 µL of the diluted YADainib or vehicle control to the appropriate wells.

Incubate the plate for 72 hours at 37°C and 5% CO2.

Equilibrate the plate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value

using a non-linear regression curve fit.

Protocol 2: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of YADainib in a mouse xenograft model.

Materials:

Female athymic nude mice (4-6 weeks old)

NCI-H226 cancer cells

Matrigel

YADainib formulation (e.g., in 0.5% methylcellulose)

Vehicle control

Calipers for tumor measurement

Animal balance
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Procedure:

Acclimatize mice for at least one week.

Harvest NCI-H226 cells and resuspend them in a 1:1 mixture of serum-free medium and

Matrigel at a concentration of 5 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of

each mouse.

Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³,

randomize the mice into treatment and control groups (n=8-10 mice per group).

Administer YADainib (e.g., 30 mg/kg) or vehicle control orally once daily (PO, QD).

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be

calculated using the formula: (Length x Width²)/2.

Continue treatment for 21-28 days or until tumors in the control group reach the

predetermined endpoint size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Calculate the percentage of tumor growth inhibition (TGI) for each treatment group

compared to the vehicle control group.
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Figure 2: Preclinical experimental workflow for evaluating YADainib.
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Safety and Tolerability

In preclinical animal models, YADainib is generally well-tolerated at efficacious doses. No

significant changes in body weight were observed in mice treated with up to 100 mg/kg daily.[7]

Standard toxicological studies should be performed to fully characterize the safety profile of

YADainib before clinical evaluation.

Conclusion

YADainib is a promising anti-cancer agent that targets the YAP-TEAD interaction, a key node in

the oncogenic Hippo pathway. It has demonstrated potent activity in both in vitro and in vivo

models of cancers with Hippo pathway dysregulation. The provided protocols offer a framework

for researchers to further investigate the therapeutic potential of YADainib in various preclinical

cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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